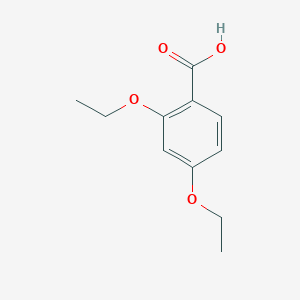

2,4-Diethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAATGIOFSGRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403166 | |

| Record name | 2,4-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19074-30-7 | |

| Record name | 2,4-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diethoxybenzoic Acid from Resorcinol: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2,4-diethoxybenzoic acid, a valuable intermediate in pharmaceutical and fine chemical industries. Starting from the readily available precursor, resorcinol, this document details a robust two-step synthetic pathway. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. The synthesis involves an initial double O-alkylation of resorcinol to form 1,3-diethoxybenzene via the Williamson ether synthesis, followed by a regioselective formylation and subsequent oxidation to yield the target molecule. This guide is structured to provide not just a procedural outline, but a deeper understanding of the reaction mechanisms, optimization strategies, and potential challenges, grounded in authoritative chemical literature.

Introduction: Strategic Importance and Synthetic Overview

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The diethoxy substitution pattern on the benzene ring imparts specific lipophilicity and electronic properties that are often exploited in the design of biologically active molecules and functional materials. While numerous substituted benzoic acids are commercially available, the synthesis of specific isomers like this compound often requires a dedicated, multi-step approach.

This guide focuses on a logical and efficient synthesis starting from resorcinol (benzene-1,3-diol). The overall strategy is bifurcated into two primary stages:

-

Formation of the Di-Ether Linkage: Protection of the reactive hydroxyl groups of resorcinol via a Williamson ether synthesis to yield the stable intermediate, 1,3-diethoxybenzene.[1][2][3]

-

Introduction and Conversion of the Carboxyl Group: Introduction of a one-carbon functional group at the C4 position of the activated aromatic ring, followed by oxidation to the carboxylic acid.

The chosen pathway is designed for high regioselectivity and overall yield, leveraging the strong activating and ortho-, para-directing effects of the ethoxy groups.

Overall Synthetic Workflow

Caption: Overall synthetic pathway from resorcinol to this compound.

Stage 1: Synthesis of 1,3-Diethoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfate.[2][3][4] In this first stage, the two acidic phenolic hydroxyl groups of resorcinol are deprotonated by a suitable base to form a more nucleophilic phenoxide, which then displaces the leaving group on an ethylating agent.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The choice of base and ethylating agent is critical for ensuring a high yield and minimizing side reactions.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl groups (pKa ≈ 9.15) of resorcinol.[5] The use of a stronger base is unnecessary and could promote side reactions with the ethylating agent.

-

Ethylating Agent: Diethyl sulfate ((C₂H₅)₂SO₄) is an excellent choice for this reaction. It is a potent ethylating agent and generally more reactive than ethyl halides. Ethyl bromide or ethyl iodide are also viable alternatives.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

Detailed Experimental Protocol: Synthesis of 1,3-Diethoxybenzene

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add resorcinol (0.1 mol, 11.0 g) and anhydrous potassium carbonate (0.25 mol, 34.5 g) in 200 mL of acetone.

-

Reaction Initiation: Stir the suspension vigorously. From the dropping funnel, add diethyl sulfate (0.22 mol, 33.9 g, 28.5 mL) dropwise over 30 minutes. The addition is exothermic, and the reaction mixture may gently warm up.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid potassium salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extraction: Dissolve the resulting residue in 150 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 10% aqueous NaOH (2 x 50 mL) to remove any unreacted resorcinol, followed by water (2 x 50 mL), and finally with brine (50 mL).

-

Purification: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude 1,3-diethoxybenzene as an oil. Further purification can be achieved by vacuum distillation.

Stage 2: Formylation of 1,3-Diethoxybenzene

The introduction of a carbonyl group onto the 1,3-diethoxybenzene ring is achieved through an electrophilic aromatic substitution reaction. The two ethoxy groups are strong activating groups and are ortho, para-directing. Due to steric hindrance between the two ethoxy groups, the electrophile will preferentially attack the C4 position (para to one ethoxy group and ortho to the other), leading to high regioselectivity.

Several formylation methods exist, such as the Gattermann-Koch reaction and the standard Gattermann reaction.[6][7][8][9] However, the Vilsmeier-Haack reaction is particularly well-suited for highly activated aromatic compounds like 1,3-diethoxybenzene, as it proceeds under relatively mild conditions and avoids the use of highly toxic reagents like HCN or high pressures of CO.[10][11][12][13]

Vilsmeier-Haack Reaction: Mechanism and Advantages

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11][14] This iminium ion is the active electrophile that attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10][11]

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol: Synthesis of 2,4-Diethoxybenzaldehyde

-

Reagent Preparation: In a flask cooled in an ice-water bath, slowly add phosphorus oxychloride (POCl₃) (0.11 mol, 16.8 g, 10.2 mL) to N,N-dimethylformamide (DMF) (0.3 mol, 21.9 g, 23.2 mL) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.

-

Reaction: To this pre-formed reagent, add a solution of 1,3-diethoxybenzene (0.1 mol, 16.6 g) in DMF (20 mL) dropwise, maintaining the temperature below 10 °C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture at 60-70 °C for 2-3 hours.

-

Hydrolysis: Cool the mixture and pour it carefully onto 500 g of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until it is slightly basic. The product, 2,4-diethoxybenzaldehyde, will often precipitate as a solid. If it remains an oil, extract the mixture with ethyl acetate (3 x 100 mL).

-

Purification: The crude product can be collected by filtration if it solidifies. If extracted, wash the combined organic layers with water and brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from ethanol/water to obtain pure 2,4-diethoxybenzaldehyde.[15]

Stage 3: Oxidation to this compound

The final step is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide. For this substrate, potassium permanganate in a basic aqueous solution is a cost-effective and efficient choice.

Oxidation Mechanism

The oxidation of an aldehyde with potassium permanganate in a basic solution involves the formation of a hydrated aldehyde intermediate, which is then attacked by the permanganate ion. The resulting manganate ester collapses to form the carboxylate, which is protonated during the acidic workup to yield the final carboxylic acid.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: In a 1 L beaker, dissolve 2,4-diethoxybenzaldehyde (0.05 mol, 9.7 g) in 100 mL of pyridine. In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (0.1 mol, 15.8 g) in 400 mL of water.

-

Reaction: Slowly add the aqueous KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature around 40-50 °C using a water bath. Stirring is continued until the purple color of the permanganate has disappeared (typically 1-2 hours).

-

Workup: Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

-

Isolation: Cool the combined filtrate and washings in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a pH of 1-2 is reached. The this compound will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from aqueous ethanol will afford the pure product.

Data Summary

Table 1: Key Reagents and Properties

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | Starting Material |

| Diethyl Sulfate | C₄H₁₀O₄S | 154.18 | Ethylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| 1,3-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | Intermediate |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Vilsmeier Reagent Component |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Vilsmeier Reagent Component / Solvent |

| 2,4-Diethoxybenzaldehyde | C₁₁H₁₄O₃ | 194.23 | Intermediate |

| Potassium Permanganate | KMnO₄ | 158.03 | Oxidizing Agent |

| This compound | C₁₁H₁₄O₄ | 210.23 | Final Product |

Alternative Synthetic Considerations: Direct Carboxylation

An alternative approach to consider is the direct carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid, followed by etherification. The Kolbe-Schmitt reaction, which involves heating a phenoxide with carbon dioxide under pressure, is a well-established method for carboxylating phenols.[16][17][18][19][20][21] For resorcinol, this reaction can yield 2,4-dihydroxybenzoic acid.[16][22][23]

However, this route presents its own challenges:

-

Harsh Conditions: The Kolbe-Schmitt reaction often requires high temperatures and pressures.[18][19]

-

Regioselectivity Issues: While the desired 2,4-isomer is a major product, other isomers can also be formed.

-

Subsequent Etherification: The subsequent double etherification of 2,4-dihydroxybenzoic acid can be complicated by the presence of the carboxylic acid group, potentially requiring protection-deprotection steps or leading to esterification as a side reaction.[24][25]

Given these factors, the pathway involving initial etherification followed by formylation and oxidation is often preferred for its milder conditions and higher regioselectivity in the C-C bond-forming step.

Conclusion

The synthesis of this compound from resorcinol is a strategically important transformation for accessing valuable chemical intermediates. The three-step sequence outlined in this guide—Williamson ether synthesis, Vilsmeier-Haack formylation, and subsequent oxidation—represents a robust, reliable, and highly regioselective pathway. By understanding the mechanistic underpinnings of each step and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This guide provides the necessary technical detail and scientific rationale to empower professionals in chemistry and drug development to successfully implement this synthesis in their laboratories.

References

- MySkinRecipes. 2,4-Dimethoxybenzoic acid.

- TargetMol. 1,3-Dimethoxybenzene (Resorcinol dimethyl ether) | Organic Compound.

- Cambridge University Press. Williamson Ether Synthesis.

- Semantic Scholar. Esterification of 2,4-dihydroxybenzoic acid.

- Wikipedia. Gattermann reaction.

- Guidechem. How to Synthesize 2,4-Dihydroxybenzoic Acid?.

- J&K Scientific LLC. Vilsmeier-Haack Reaction.

- University Website. The Williamson Ether Synthesis.

- ResearchGate. Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol.

- Cambridge University Press. Gattermann-Koch Reaction.

- PrepChem.com. Preparation of 1,3-dimethoxybenzene.

- Wikipedia. Vilsmeier–Haack reaction.

- International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).

- BYJU'S. Gattermann Koch Reaction Mechanism.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- BYJU'S. Williamson Ether Synthesis reaction.

- Organic Syntheses. Resorcinol, 4-bromo-.

- Wikipedia. Williamson ether synthesis.

- ResearchGate. Reaction scheme for the synthesis of β-resorcylic acid....

- PubChem. 2,4-Dihydroxybenzoic Acid.

- Google Patents. US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

- Wikipedia. 2,4-Dihydroxybenzoic acid.

- Wikipedia. Kolbe–Schmitt reaction.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- L.S.College, Muzaffarpur. Kolbe–Schmitt reaction.

- PubChem. 2,4-Dimethoxybenzoic acid.

- J&K Scientific LLC. Kolbe-Schmitt Reaction.

- Thieme E-Books. Carboxylation, Carbonylation, and Dehalogenation.

- ResearchGate. Esterification of 2,4-dihydroxybenzoic acid.

- ChemicalBook. 2,4-Dihydroxybenzoic acid.

- Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds.

- BYJU'S. Kolbe Reaction Mechanism.

- PubChem. 1,3-Dimethoxybenzene.

- Journal of Physics: Conference Series. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.

- Thermo Fisher Scientific. 2,4-Dimethoxybenzoic acid, 98% 100 g.

- Wikipedia. Resorcinol.

- Vihita Drugs & Intermediates. Veratric Acid(3,4-Dimethoxybenzoic Acid).

- Chemwonders (YouTube). Gattermann Formylation.

- ResearchGate. (PDF) Direct Photochemical C–H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions.

- NIST WebBook. 1,3-Diethoxybenzene.

- Benchchem. 2,4-Diethoxybenzaldehyde|CAS 22924-16-9|Supplier.

- PubChem. 2,4-Diethoxybenzaldehyde.

- Biosynth. 1,3-Diethoxybenzene | 2049-73-2 | FD71133.

- CAS Common Chemistry. 1,3-Diethoxybenzene.

- Thermo Fisher Scientific. 1,3-Diethoxybenzene, 95% 50 g.

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Resorcinol - Wikipedia [en.wikipedia.org]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. orgosolver.com [orgosolver.com]

- 9. byjus.com [byjus.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 2,4-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 18. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. jk-sci.com [jk-sci.com]

- 21. byjus.com [byjus.com]

- 22. Page loading... [guidechem.com]

- 23. researchgate.net [researchgate.net]

- 24. Esterification of 2,4-dihydroxybenzoic acid | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diethoxybenzoic Acid

A Note to the Researcher: Comprehensive searches for detailed physicochemical data and established experimental protocols for 2,4-diethoxybenzoic acid have revealed a significant lack of available information in peer-reviewed literature and chemical databases. The vast majority of accessible data pertains to its structural analogs, primarily 2,4-dihydroxybenzoic acid and 2,4-dimethoxybenzoic acid.

This guide, therefore, is structured to provide a foundational understanding of this compound by leveraging established principles of physical organic chemistry and drawing rational inferences from its better-studied analogs. Where concrete data for this compound is absent, this is explicitly stated. The experimental protocols provided are based on standard methodologies for characterizing organic compounds and are intended as a practical guide for researchers to generate their own data.

Introduction: Understanding the Molecular Architecture

This compound is a derivative of benzoic acid, characterized by the presence of two ethoxy groups (-OCH₂CH₃) at the 2 and 4 positions of the benzene ring and a carboxylic acid group (-COOH) at the 1 position. This substitution pattern dictates its electronic and steric properties, which in turn govern its reactivity and physical behavior. The ethoxy groups, being electron-donating through resonance and moderately bulky, influence the acidity of the carboxylic acid, the molecule's polarity, and its intermolecular interactions.

Potential Significance in Research and Development:

While specific applications for this compound are not widely documented, its structural motifs are common in medicinal chemistry and materials science. Benzoic acid derivatives are a well-established class of compounds with diverse biological activities. The lipophilic nature of the ethoxy groups could potentially enhance membrane permeability, a desirable trait in drug candidates. Furthermore, the aromatic core and potential for hydrogen bonding make it an interesting candidate for the synthesis of novel polymers and liquid crystals.

Core Physicochemical Properties: A Data-Driven Overview

Due to the scarcity of published data, a comprehensive table of experimentally verified physicochemical properties for this compound cannot be provided. The following table outlines the key properties of interest and provides context based on its structural analogs.

| Property | Expected Characteristics for this compound | Rationale and Comparison with Analogs |

| Molecular Formula | C₁₁H₁₄O₄ | Calculated based on structure. |

| Molecular Weight | 210.23 g/mol | Calculated based on structure. |

| Melting Point (°C) | Expected to be a crystalline solid at room temperature. The melting point will be influenced by the efficiency of crystal lattice packing. The larger ethoxy groups, compared to the methoxy groups in 2,4-dimethoxybenzoic acid (m.p. 107-109 °C), may disrupt packing and lead to a lower melting point, or engage in additional van der Waals interactions, potentially increasing it. Experimental determination is necessary. | |

| Boiling Point (°C) | Expected to be significantly higher than its analogs due to increased molecular weight and van der Waals forces. Boiling point is often difficult to determine for such compounds as they may decompose at elevated temperatures. | |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, acetone, and ethyl acetate. The two ethoxy groups increase the lipophilicity compared to 2,4-dihydroxybenzoic acid and 2,4-dimethoxybenzoic acid. | |

| pKa | The pKa is anticipated to be slightly higher than that of benzoic acid (4.2) due to the electron-donating nature of the ethoxy groups, which destabilize the carboxylate anion. It is expected to be in a similar range to 2,4-dimethoxybenzoic acid. | |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar substituted benzoic acids. |

Experimental Determination of Physicochemical Properties: A Practical Guide

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is a highly accurate and reproducible method for determining the melting point of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a precise endothermic peak corresponding to the melting transition. This method is superior to traditional capillary methods as it also provides information on the enthalpy of fusion.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of dry, crystalline this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the cell back to the initial temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak can be used to calculate the enthalpy of fusion.

Diagram of DSC Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Determination of Solubility

Causality Behind Experimental Choices: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It ensures that the solution reaches saturation, providing an accurate measure of the maximum amount of solute that can be dissolved. High-Performance Liquid Chromatography (HPLC) is then used for accurate quantification of the dissolved analyte.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the filtered saturated solutions and the standard solutions onto a suitable HPLC system (e.g., a C18 reverse-phase column with a UV detector).

-

Develop a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating their peak areas on the calibration curve.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination via Shake-Flask and HPLC.

Determination of pKa by Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is the gold standard for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which half of the acidic protons have been neutralized.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup:

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

-

Diagram of pKa Determination by Titration:

Caption: Logical Flow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-OCH₂-) and methyl (-CH₃) protons of the two ethoxy groups, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution on the ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

C-O stretches from the ether linkages of the ethoxy groups, typically in the region of 1250-1000 cm⁻¹.

-

C-H stretches from the aromatic ring and the alkyl chains of the ethoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to the electronic transitions within the aromatic ring. The position and intensity of these bands will be influenced by the presence of the carboxylic acid and ethoxy substituents.

Synthesis Pathway

A plausible synthetic route to this compound would involve the Williamson ether synthesis starting from 2,4-dihydroxybenzoic acid.

Reaction Scheme:

2,4-dihydroxybenzoic acid can be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding di-phenoxide. This dianion can then be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield this compound.

Diagram of a Plausible Synthesis Route:

Caption: A Potential Synthetic Pathway to this compound.

Conclusion and Future Directions

This compound represents a molecule with potential utility in various fields of chemical science, yet it remains largely uncharacterized in the scientific literature. This guide has provided a framework for its study, outlining the expected trends in its physicochemical properties and detailing the standard experimental procedures for their determination. It is imperative for researchers working with this compound to perform these characterizations to build a reliable and citable body of knowledge. Future work should focus on the experimental validation of the properties discussed herein, as well as the exploration of its applications in medicinal chemistry and materials science.

References

Due to the lack of specific literature for this compound, a formal reference list with clickable URLs cannot be generated. The information and protocols provided are based on fundamental principles of organic and analytical chemistry, which are detailed in standard university-level textbooks and general chemical literature. For data on related compounds, readers are encouraged to consult chemical databases such as PubChem, the NIST Chemistry WebBook, and the Merck Index.

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Diethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of 2,4-diethoxybenzoic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional structure is paramount for predicting its physicochemical properties and biological activity. This document delves into the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights into the experimental choices and data interpretation.

Introduction: The Significance of Structural Elucidation

This compound, a derivative of benzoic acid, possesses a molecular framework that is a common scaffold in numerous biologically active compounds. The arrangement of the ethoxy and carboxylic acid functional groups dictates the molecule's ability to form intra- and intermolecular interactions, which in turn governs its crystal packing, solubility, and ultimately its bioavailability and efficacy as a potential therapeutic agent. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular forces.[1]

This guide will use the closely related analogue, 2,4-dimethoxybenzoic acid, as a case study to illustrate the process of crystal structure analysis, for which detailed crystallographic data is publicly available. The principles and techniques described are directly applicable to the analysis of this compound.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The purity of the initial material is a critical factor for successful crystallization.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 2,4-dihydroxybenzoic acid.[2][3][4] This SN2 reaction involves the deprotonation of the hydroxyl groups to form a more nucleophilic phenoxide, which then reacts with an ethylating agent.[3][4]

Experimental Protocol: Williamson Ether Synthesis

-

Dissolution and Deprotonation: Dissolve 2,4-dihydroxybenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a slight excess of a strong base, like sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C to deprotonate the phenolic hydroxyl groups. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Ethylation: To the resulting solution of the diphenoxide, add a stoichiometric amount of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Crystallization: The Art of Growing X-ray Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free of cracks and other defects. Several techniques can be employed to grow high-quality crystals.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal. For this compound, solvents such as ethanol, methanol, or acetone, or a mixture of solvents, could be effective.

-

Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer to determine their three-dimensional structure.[1]

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[1] Modern diffractometers use sensitive detectors to record the positions and intensities of these diffracted beams.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This process involves two key stages:

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots are measured, the phase information is lost. Direct methods or Patterson methods are computational techniques used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is then refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[6] The quality of the final structure is assessed by a series of crystallographic R-factors, with lower values indicating a better fit.

Crystal Structure of 2,4-Dimethoxybenzoic Acid: A Case Study

The crystal structure of 2,4-dimethoxybenzoic acid (CCDC 237939) provides valuable insights into the likely structural features of its diethoxy analog.[7]

| Parameter | 2,4-Dimethoxybenzoic Acid |

| CCDC Number | 237939 |

| Empirical Formula | C9H10O4 |

| Formula Weight | 182.17 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.002(2) |

| b (Å) | 14.945(9) |

| c (Å) | 7.719(4) |

| β (°) | 115.44(3) |

| Volume (Å3) | 729.4 |

| Z | 4 |

| R-factor (%) | 4.6 |

Table 1: Crystallographic data for 2,4-dimethoxybenzoic acid.[8]

Molecular Geometry

The molecule of 2,4-dimethoxybenzoic acid is nearly planar. The carboxylic acid group and the methoxy groups lie slightly out of the plane of the benzene ring due to steric hindrance.[8] It is expected that the larger ethoxy groups in this compound will lead to a more pronounced deviation from planarity.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A key feature of the crystal structure of 2,4-dimethoxybenzoic acid is the formation of a centrosymmetric hydrogen-bonded dimer.[8] The carboxylic acid groups of two neighboring molecules interact via a pair of O-H···O hydrogen bonds, forming a characteristic R22(8) ring motif. This is a very common and stable supramolecular synthon for carboxylic acids.

Caption: Hydrogen-bonded dimer in carboxylic acids.

This dimeric structure is a fundamental building block of the crystal lattice. The overall crystal packing will then be determined by weaker intermolecular interactions, such as C-H···O contacts and potential π-π stacking of the aromatic rings.

Conclusion and Future Directions

The crystal structure analysis of this compound, guided by the principles of synthesis, crystallization, and X-ray diffraction, is essential for a complete understanding of its solid-state properties. While the specific crystallographic data for the diethoxy derivative is not yet publicly available, the analysis of its close analog, 2,4-dimethoxybenzoic acid, provides a robust framework for predicting its molecular and supramolecular structure. The formation of a hydrogen-bonded dimer is highly probable and will be a key determinant of its crystal packing. For drug development professionals, this structural information is invaluable for understanding solubility, designing new formulations, and predicting interactions with biological targets. Future work should focus on obtaining high-quality single crystals of this compound to confirm these predictions and provide a definitive crystal structure.

References

-

PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

- Gao, X., & Li, H. (2004). 2,4-Dimethoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1156-o1157.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

Sources

- 1. 2,4-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2,4-Diethoxybenzoic Acid: A Technical Guide for Researchers

Disclaimer: Initial literature and database searches reveal a significant lack of specific, quantitative solubility data for 2,4-Diethoxybenzoic acid. This guide, therefore, serves as a foundational reference, leveraging established chemical principles and data from structurally analogous compounds—namely the parent compound, benzoic acid, and its close derivative, 2,4-dimethoxybenzoic acid. The principles and methodologies detailed herein provide a robust framework for predicting, understanding, and experimentally determining the solubility of this compound in organic solvents, empowering researchers to generate the precise data required for their applications.

Introduction: Solubility as a Critical Parameter in Development

In the realms of pharmaceutical science, organic synthesis, and materials chemistry, solubility is not merely a physical property; it is a cornerstone of process development, formulation design, and ultimate application success. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, understanding solubility in various organic solvents is paramount. It governs the choice of reaction media, dictates purification strategies such as recrystallization, and critically influences bioavailability in drug delivery systems. An incorrect assessment of solubility can lead to failed batches, impure products, and significant delays in development timelines. This guide provides the theoretical grounding and practical instruction necessary to approach the solubility of this compound with scientific rigor.

Molecular Profile and Predicted Solubility Behavior of this compound

To predict the solubility of a compound, we must first understand its structure. This compound is an aromatic carboxylic acid. Its key structural features are:

-

A Benzene Ring: A nonpolar, hydrophobic core.

-

A Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Two Ethoxy Groups (-OCH₂CH₃): Moderately polar ether linkages, but with nonpolar ethyl chains that increase the overall lipophilicity compared to smaller methoxy groups.

The fundamental principle governing solubility is "like dissolves like".[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both polar (carboxylic acid, ethers) and nonpolar (benzene ring, ethyl chains) characteristics, suggesting it will exhibit nuanced solubility across a range of solvents.

Expert Insight: The presence of the two ethoxy groups, as opposed to the more commonly documented methoxy groups found in 2,4-dimethoxybenzoic acid, is significant. The additional ethyl carbons increase the molecule's size and surface area, enhancing its hydrophobic character. Therefore, it can be hypothesized that this compound will exhibit slightly lower solubility in highly polar solvents (like water) and comparatively greater solubility in nonpolar to moderately polar organic solvents (like toluene or ethyl acetate) than its dimethoxy counterpart. The carboxylic acid group, however, ensures it will retain some solubility in polar, protic solvents like ethanol through hydrogen bonding.

A Framework for Solvent Selection: Learning from Analogs

While specific data for this compound is unavailable, the well-documented solubility of benzoic acid and 2,4-dimethoxybenzoic acid provides a valuable predictive tool.[1][2][3]

| Solvent | Solvent Polarity Type | Predicted Solubility of this compound | Rationale & Causality |

| Toluene | Aromatic, Nonpolar | High | The nonpolar benzene rings of both solute and solvent will interact favorably via van der Waals forces. |

| Hexane | Aliphatic, Nonpolar | Low to Moderate | While nonpolar, the aliphatic nature of hexane is a poorer match for the aromatic ring compared to toluene. The polar carboxylic acid group will disfavor dissolution. |

| Dichloromethane | Halogenated, Polar Aprotic | Moderate to High | Offers a balance of polarity to interact with the carboxylic acid group without the strong hydrogen bonding network that would hinder dissolution of the hydrophobic parts. |

| Ethyl Acetate | Ester, Polar Aprotic | High | An excellent solvent for many benzoic acid derivatives.[2] It can accept hydrogen bonds from the carboxylic acid group and its overall polarity is well-suited to solvate the entire molecule. |

| Acetone | Ketone, Polar Aprotic | High | Similar to ethyl acetate, its carbonyl group is a good hydrogen bond acceptor. It is generally a strong solvent for many organic solids.[1] |

| Ethanol | Alcohol, Polar Protic | High | The hydroxyl group of ethanol can form strong hydrogen bonds with the carboxylic acid group of the solute, promoting dissolution.[2][3] |

| Methanol | Alcohol, Polar Protic | High | Similar to ethanol, but its higher polarity might slightly decrease solubility for the more lipophilic diethoxy derivative compared to the dimethoxy analog. |

| Water | Polar Protic | Very Low | The large, hydrophobic structure conferred by the benzene ring and two ethoxy groups will dominate, leading to poor solubility in water.[1] Solubility will be pH-dependent. |

pH-Dependent Solubility: As a carboxylic acid, this compound's solubility in aqueous or protic organic solutions is highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form the carboxylate salt, which is significantly more polar and thus more soluble.[4]

A Self-Validating Protocol: Experimental Determination of Equilibrium Solubility

Given the absence of literature data, experimental determination is essential. The "gold standard" for this is the equilibrium shake-flask method. This protocol is designed to be a self-validating system, ensuring that the measurement reflects true equilibrium solubility.

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours). A thermostatted shaker bath is ideal. This extended time allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Cease agitation and allow the suspension to settle. It is critical to separate the saturated supernatant from the undissolved solid without altering the temperature. This is best achieved by centrifugation, followed by careful withdrawal of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a standardized acid-base titration.

-

Calculation: Determine the solubility from the measured concentration, expressing the result in units such as mg/mL, g/L, or molarity (mol/L).

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

While a definitive, pre-existing dataset for the solubility of this compound in organic solvents remains elusive, this guide provides a comprehensive and scientifically-grounded pathway for researchers. By understanding the molecule's physicochemical properties, leveraging data from structural analogs, and applying the detailed experimental protocol provided, professionals in drug development and chemical synthesis can confidently predict, measure, and utilize the solubility of this compound. The necessity of rigorous experimental verification, as outlined, cannot be overstated and forms the basis of sound scientific and process development.

References

- Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.

- Acree Jr., W.E. (Ed.). (2017). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Bibliomed. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.

Sources

A Comprehensive Spectroscopic and Analytical Guide to 2,4-Diethoxybenzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic signature of 2,4-Diethoxybenzoic Acid, a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to serve as a definitive reference for the characterization of this compound. We will explore its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering not just data, but the causal logic behind the spectral features. Each section includes validated experimental protocols and workflows to ensure reproducibility and scientific integrity.

Introduction: The Chemical Identity of this compound

This compound (C₁₁H₁₄O₄, Molar Mass: 210.23 g/mol ) is a disubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid function and two ethoxy groups, makes it a valuable building block in organic synthesis. The precise positioning of these functional groups dictates its chemical reactivity and physical properties. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following structure and numbering system for this compound will be used throughout this guide.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. E[1]lectron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used to confirm the molecular weight and deduce structural information.

[2][3]#### Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 210

-

Key Fragments:

| m/z | Proposed Fragment | Loss |

| 193 | [M - OH]⁺ | Loss of hydroxyl radical |

| 182 | [M - C₂H₄]⁺ | McLafferty-type rearrangement from ortho-ethoxy group |

| 165 | [M - COOH]⁺ | Loss of carboxyl radical |

| 153 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 137 | [M - COOH - C₂H₄]⁺ | Loss of carboxyl and ethene |

Expert Interpretation & Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion at m/z 210. This ion is prone to fragmentation through several characteristic pathways for aromatic acids and ethers:

-

Loss of Ethoxy Group: Cleavage of the ether bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 165.

-

Loss of Ethene ("Ortho Effect"): The ortho-ethoxy group can undergo a hydrogen rearrangement and subsequent elimination of a neutral ethene molecule (C₂H₄), a common fragmentation for ortho-alkoxy aromatic compounds, leading to a peak at m/z 182. *[4] Decarboxylation: Loss of the entire carboxylic acid group as a •COOH radical (45 Da) is possible, yielding a fragment at m/z 165. Alternatively, loss of a hydroxyl radical (•OH) can produce a fragment at m/z 193.

Caption: Key fragmentation pathways for this compound in EI-MS.

Standard Operating Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in a high vacuum to generate the positively charged molecular ion and its fragments.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Plot the relative abundance of ions versus their m/z ratio to generate the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and ether functional groups, and mass spectrometry validates the molecular weight and reveals characteristic structural motifs through fragmentation. This guide serves as a foundational resource, empowering researchers to confidently identify, characterize, and utilize this compound in their scientific endeavors.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Khan Academy. (2014, January 31). Mass Spectrometry - Fragmentation [Video]. YouTube. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide on 2,4-Diethoxybenzoic Acid as a Putative Metabolite in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diethoxybenzoic acid is a benzoic acid derivative with two ethoxy groups at the 2 and 4 positions of the benzene ring. While its direct role as a metabolite in biological systems is not extensively documented in current scientific literature, its structural similarity to other substituted benzoic acids, such as 2,4-dihydroxybenzoic acid and 2,4-dimethoxybenzoic acid, suggests its potential formation through the metabolism of xenobiotics containing a 2,4-diethoxyphenyl moiety. This guide provides a comprehensive technical overview of the hypothetical metabolic pathways leading to this compound, proposed analytical methodologies for its detection and quantification, and a discussion of its potential biological activities and toxicological profile based on data from analogous compounds. This document is intended to serve as a foundational resource for researchers investigating the metabolism and biological significance of ethoxy-substituted aromatic compounds.

Introduction: The Potential Emergence of this compound in Xenobiotic Metabolism

Substituted benzoic acids are a class of compounds frequently encountered in drug discovery and as metabolites of various xenobiotics. While compounds like 2,4-dihydroxybenzoic acid are recognized as human urinary and plant metabolites[1], the metabolic fate of compounds containing diethoxybenzene structures is less characterized. The presence of ethoxy groups makes O-deethylation a probable metabolic transformation, catalyzed by cytochrome P450 (CYP) enzymes. This raises the possibility of this compound appearing as a metabolite of novel pharmaceuticals or industrial chemicals. Understanding its formation, detection, and biological effects is therefore crucial for a complete toxicological and pharmacological assessment of parent compounds.

Hypothetical Metabolic Formation: The Role of Cytochrome P450

The biotransformation of xenobiotics is a critical process that determines their pharmacological activity and potential toxicity. The formation of this compound in vivo would likely originate from a precursor molecule containing a 2,4-diethoxybenzoyl or a related functional group. The primary enzymatic machinery responsible for such transformations is the cytochrome P450 (CYP) superfamily of enzymes, which are central to phase I metabolism[2].

Key Enzymatic Reactions

The generation of this compound from a precursor xenobiotic would likely involve one or more of the following CYP-mediated reactions[3]:

-

O-dealkylation: This is a common metabolic pathway for compounds with ether linkages. In the context of a 2,4-diethoxyphenyl-containing parent compound, one of the ethoxy groups could be de-ethylated to a hydroxyl group.

-

Oxidation of a side chain: If the parent molecule has an alkyl side chain at the 1-position of the benzene ring, this chain could be oxidized to a carboxylic acid.

A plausible metabolic pathway could involve the initial oxidation of a side chain to a carboxylic acid, followed by potential O-deethylation of one or both ethoxy groups. The specific CYP isoforms involved would depend on the structure of the parent compound, with CYP1A, CYP2C, CYP2D, and CYP3A families being the most common in drug metabolism[4].

The activity of ethoxyresorufin-O-deethylase (EROD) is a well-established biomarker for the induction of CYP1A1, an enzyme involved in the metabolism of various xenobiotics[5][6][7][8][9]. The study of EROD activity in the presence of a potential parent compound of this compound could provide insights into the involvement of CYP1A1 in its metabolism.

Caption: Hypothetical metabolic pathway for the formation of this compound.

Analytical Methodologies for Detection and Quantification

The development of robust analytical methods is paramount for the accurate detection and quantification of metabolites in biological matrices. Based on methodologies for structurally similar compounds[10][11][12], a combination of chromatographic separation and mass spectrometric detection would be the most suitable approach for this compound.

Sample Preparation

The choice of sample preparation technique will depend on the biological matrix (e.g., plasma, urine, tissue homogenate).

-

Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is a simple and effective first step.

-

Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound from aqueous matrices into an immiscible organic solvent. The choice of solvent will depend on the polarity of the analyte.

-

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and concentration of the analyte. A C18 or a mixed-mode cation exchange sorbent could be appropriate.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for the separation of benzoic acid derivatives.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

Detection: Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS/MS) provides high sensitivity and selectivity for metabolite identification and quantification.

-

Ionization Source: Electrospray Ionization (ESI).

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.

-

Product Ions (Q3): Characteristic fragment ions for quantification and qualification.

-

Caption: A typical analytical workflow for the quantification of this compound.

Potential Biological Activities and Toxicological Profile

The biological activities and toxicological profile of this compound have not been extensively studied. However, insights can be drawn from its structural analogs.

Comparison with 2,4-Dihydroxybenzoic Acid

2,4-Dihydroxybenzoic acid has been reported to exhibit antimicrobial and cytotoxic properties[13]. Specifically, it has shown activity against various bacteria and has been investigated for its effects on human breast cancer cell lines[13]. It is plausible that this compound could possess some of these activities, although the presence of ethoxy groups instead of hydroxyl groups would significantly alter its polarity and ability to form hydrogen bonds, likely impacting its biological targets.

Comparison with 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzoic acid has limited toxicological data available. It may cause skin, eye, and respiratory tract irritation[14][15]. While comprehensive toxicity studies are lacking, these findings suggest that this compound should be handled with appropriate safety precautions in a laboratory setting.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Biological Activities | Safety Hazards |

| This compound | C₁₁H₁₄O₄ | 210.23 | Not well-documented | Not well-documented |

| 2,4-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | Antimicrobial, Cytotoxic[13] | Irritant[1] |

| 2,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | Limited data available | Skin, eye, and respiratory irritant[14][15] |

Future Directions and Research Imperatives

The study of this compound as a metabolite is an emerging area of research. Future investigations should focus on:

-

Metabolite Identification Studies: In vitro studies using human liver microsomes and in vivo studies in animal models are needed to confirm the formation of this compound from parent xenobiotics.

-

Synthesis of an Authentic Standard: The chemical synthesis of pure this compound is essential for its use as a reference standard in analytical method development and for conducting biological and toxicological assays.

-

Pharmacokinetic and Toxicological Profiling: Once an authentic standard is available, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological assessment should be performed.

-

Screening for Biological Activities: The compound should be screened for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Conclusion

While direct evidence for the role of this compound as a significant metabolite in biological systems is currently sparse, its potential formation from ethoxy-substituted xenobiotics warrants further investigation. The analytical methodologies and comparative biological data presented in this guide provide a solid foundation for researchers to explore the metabolic fate and biological implications of this compound. A thorough understanding of such metabolites is crucial for the comprehensive safety and efficacy assessment of new chemical entities in drug development and other industries.

References

-

2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem. (n.d.). Retrieved from [Link]

-

Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC - NIH. (n.d.). Retrieved from [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4). Retrieved from [Link]

-

2,4-Dihydroxybenzoic Acid | C7H6O4 | CID 1491 - PubChem. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (2023, December 14). Retrieved from [Link]

-

Ethoxyresorufin-O-deethylase - Wikipedia. (n.d.). Retrieved from [Link]

-

Ethoxyresorufin-O-deethylase (EROD) activity in fish as a biomarker of chemical exposure. (n.d.). Retrieved from [Link]

-

Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed. (n.d.). Retrieved from [Link]

-

Ethoxyresorufin O-deethylase activity in intact human cells - PubMed. (1992, January). Retrieved from [Link]

-

Ethoxyresorufin- O -deethylase (EROD) Activity in Fish as a Biomarker of Chemical Exposure - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Benzoic acid, 2,4-dimethoxy- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

-

Showing metabocard for 2,4-Dihydroxybenzoic acid (HMDB0029666). (2012, September 11). Retrieved from [Link]

-

HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

-

Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC - NIH. (n.d.). Retrieved from [Link]

-

Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | ACS Infectious Diseases - ACS Publications. (n.d.). Retrieved from [Link]

-

Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). Retrieved from [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15). Retrieved from [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic acid - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved from [Link]

-

Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books. (n.d.). Retrieved from [Link]

-

OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). Retrieved from [Link]

-

Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763). (2013, February 26). Retrieved from [Link]

- US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents. (n.d.).

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (n.d.). Retrieved from [Link]

-

(PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human - ResearchGate. (n.d.). Retrieved from [Link]

-

2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. (2021, March 12). Retrieved from [Link]

-

Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PubMed Central. (2018, August 13). Retrieved from [Link]

-

Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed. (2020, June 11). Retrieved from [Link]

Sources

- 1. 2,4-Dihydroxybenzoic Acid | C7H6O4 | CID 1491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethoxyresorufin-O-deethylase - Wikipedia [en.wikipedia.org]

- 6. Ethoxyresorufin-O-deethylase (EROD) activity in fish as a biomarker of chemical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethoxyresorufin O-deethylase activity in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. helixchrom.com [helixchrom.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4-Dimethoxybenzoic acid(91-52-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Diethoxybenzoic Acid

Introduction: The Significance of Thermal Stability in Drug Development

2,4-Diethoxybenzoic acid, a member of the alkoxybenzoic acid family, represents a scaffold of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its thermal stability is paramount. This property dictates critical parameters for drug development, including shelf-life, storage conditions, formulation strategies, and process safety during manufacturing. Uncontrolled thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and in worst-case scenarios, exothermic events with significant safety implications. This guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of this compound.

Physicochemical Properties: A Comparative Overview

To establish a baseline for our analysis, a comparison of the known physical properties of this compound and its analogues is essential. The ethoxy groups in the target molecule are expected to influence its melting point and thermal behavior in comparison to the methoxy and hydroxy analogues.

| Property | This compound | 2,4-Dimethoxybenzoic Acid | 2,4-Dihydroxybenzoic Acid |

| Molecular Formula | C₁₁H₁₄O₄ | C₉H₁₀O₄[1] | C₇H₆O₄[2] |

| Molecular Weight | 210.22 g/mol | 182.17 g/mol | 154.12 g/mol [2] |

| Melting Point (°C) | Data not available | 107-109[3] | ~225 (with decomposition)[4] |

| Appearance | Data not available | White or white-like crystalline powder[5] | White needle-like crystals[6] |

The significantly higher melting point of the dihydroxy analogue suggests strong intermolecular hydrogen bonding, which will likely influence its decomposition mechanism. The dimethoxy analogue provides a closer comparison for the diethoxy compound, with the primary difference being the longer alkyl chains of the ether groups.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of substituted benzoic acids can proceed through several pathways, largely dictated by the nature and position of the substituents on the aromatic ring.

Decarboxylation: A Primary Decomposition Pathway

The most common thermal decomposition route for benzoic acid and its derivatives is decarboxylation—the loss of carbon dioxide (CO₂) to form a benzene derivative. This reaction can be influenced by several factors:

-

Substituent Effects: Electron-donating groups, such as alkoxy (ethoxy, methoxy) and hydroxy groups, can stabilize the transition state of decarboxylation, potentially lowering the decomposition temperature. The resonance effect of these groups at the ortho and para positions is particularly significant.

-

Atmosphere: The presence of oxygen can lead to oxidative decarboxylation, often occurring at lower temperatures than anaerobic decomposition and yielding different product profiles.

For this compound, the primary expected decomposition product from simple decarboxylation would be 1,3-diethoxybenzene.

Ether Cleavage

At elevated temperatures, the ether linkages in this compound are susceptible to cleavage. This can occur through various radical mechanisms, potentially leading to the formation of phenolic intermediates and ethylene fragments. The stability of the C-O bond in the ethoxy group will be a key factor in determining the onset temperature for this decomposition pathway.

Predicted Thermal Behavior of this compound

Based on the data from its analogues and general chemical principles, we can hypothesize the thermal behavior of this compound.

-

Melting Point: The melting point is expected to be in a similar range to, or slightly higher than, 2,4-dimethoxybenzoic acid, due to increased van der Waals forces from the longer ethyl chains.

-

Decomposition Onset: The initial decomposition is likely to be decarboxylation. The onset temperature for this process is predicted to be influenced by the electron-donating nature of the ethoxy groups. In an inert atmosphere, this temperature may be higher than in an oxidative environment.

-

Decomposition Products: The primary decomposition products are expected to be 1,3-diethoxybenzene and carbon dioxide . At higher temperatures, or under specific atmospheric conditions, secondary decomposition involving the cleavage of the ethoxy groups could lead to the formation of a more complex mixture of phenols, aldehydes, and gaseous products like ethylene.

The following diagram illustrates the predicted primary decomposition pathway for this compound.

Caption: Predicted primary thermal decomposition pathway of this compound.

Experimental Protocols for Characterization